4-[[(1S)-2-(azetidin-1-yl)-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl]amino]quinazoline-8-carboxamide

Catalog No.
S534293
CAS No.
1379545-95-5
M.F
C21H19ClF3N5O
M. Wt
449.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[[(1S)-2-(azetidin-1-yl)-1-[4-chloro-3-(trifluor...

CAS Number

1379545-95-5

Product Name

4-[[(1S)-2-(azetidin-1-yl)-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl]amino]quinazoline-8-carboxamide

IUPAC Name

4-[[(1S)-2-(azetidin-1-yl)-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl]amino]quinazoline-8-carboxamide

Molecular Formula

C21H19ClF3N5O

Molecular Weight

449.9 g/mol

InChI

InChI=1S/C21H19ClF3N5O/c22-16-6-5-12(9-15(16)21(23,24)25)17(10-30-7-2-8-30)29-20-14-4-1-3-13(19(26)31)18(14)27-11-28-20/h1,3-6,9,11,17H,2,7-8,10H2,(H2,26,31)(H,27,28,29)/t17-/m1/s1

InChI Key

HXAUJHZZPCBFPN-QGZVFWFLSA-N

SMILES

C1CN(C1)CC(C2=CC(=C(C=C2)Cl)C(F)(F)F)NC3=NC=NC4=C3C=CC=C4C(=O)N

Solubility

Soluble in DMSO

Synonyms

M2698; M-2698; M 2698; MSC-2363318A; MSC 2363318A; MSC2363318A.

Canonical SMILES

C1CN(C1)CC(C2=CC(=C(C=C2)Cl)C(F)(F)F)NC3=NC=NC4=C3C=CC=C4C(=O)N

Isomeric SMILES

C1CN(C1)C[C@H](C2=CC(=C(C=C2)Cl)C(F)(F)F)NC3=NC=NC4=C3C=CC=C4C(=O)N

Description

The exact mass of the compound M2698 free base is 449.123 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

4-[[(1S)-2-(azetidin-1-yl)-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl]amino]quinazoline-8-carboxamide is a complex organic compound characterized by its unique structure, which includes a quinazoline core, an azetidine moiety, and a trifluoromethyl-substituted phenyl group. The compound has the molecular formula C21H19ClF3N5OC_{21}H_{19}ClF_3N_5O and a molecular weight of approximately 449.87 g/mol. It is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases.

Typical of amides and quinazolines, including:

  • Hydrolysis: In the presence of water and acid or base, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  • Nucleophilic Substitution: The chlorinated phenyl group may participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
  • Reduction: The azetidine ring can be subjected to reduction reactions, potentially altering its biological activity.

4-[[(1S)-2-(azetidin-1-yl)-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl]amino]quinazoline-8-carboxamide exhibits significant biological activity, particularly in oncology. Research indicates that it possesses antitumor properties, making it a candidate for further development as an anticancer agent. The compound's mechanism of action is believed to involve inhibition of specific pathways critical for cancer cell proliferation.

The synthesis of this compound typically involves several key steps:

  • Formation of the Quinazoline Core: This can be achieved through cyclization reactions involving appropriate precursors.
  • Azetidine Introduction: The azetidine moiety is introduced via nucleophilic substitution or coupling reactions with azetidine derivatives.
  • Amide Bond Formation: The final step involves coupling the quinazoline derivative with the azetidine to form the amide bond, often using coupling agents like EDC or DCC in the presence of a base.

These methods ensure high yields and purity, essential for pharmaceutical applications.

The primary application of 4-[[(1S)-2-(azetidin-1-yl)-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl]amino]quinazoline-8-carboxamide lies in drug development for cancer treatment. Its unique structure allows for targeted therapy against specific cancer types, particularly those resistant to conventional treatments. Furthermore, its potential use as a research tool in studying cellular pathways related to cancer makes it valuable in both clinical and laboratory settings.

Interaction studies have shown that this compound can effectively bind to specific receptors involved in tumor growth and metastasis. These interactions are critical for understanding its pharmacodynamics and optimizing its therapeutic efficacy. Studies using molecular docking simulations suggest that 4-[[(1S)-2-(azetidin-1-yl)-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl]amino]quinazoline-8-carboxamide has a favorable binding affinity for targets associated with cancer progression.

Several compounds share structural similarities with 4-[[(1S)-2-(azetidin-1-yl)-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl]amino]quinazoline-8-carboxamide. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
4-[[(1S)-2-(azetidin-1-yl)-1-(3,4-difluoro-5-methoxyphenyl)ethyl]amino]quinazoline-8-carboxamideQuinazoline core, difluoro-substituted phenylAnticancerAdditional methoxy group enhances solubility
4-[[(1S)-2-(azetidin-1-yl)-1-(4-carbamoylphenyl)ethyl]amino]quinazoline-8-carboxamideCarbamoyl group on phenylAntitumorPotentially less toxic due to carbamate functionality
4-[[(1S)-2-(azetidin-1-yl)-1-(4-fluoro-3-methoxyphenyl)ethyl]amino]quinazoline-8-carboxamideFluoro and methoxy substituentsAnticancerEnhanced bioavailability through methoxy substitution

These compounds illustrate variations in biological activity and pharmacological profiles while maintaining the core structure that defines their classification as quinazoline derivatives.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.9

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

449.1230224 g/mol

Monoisotopic Mass

449.1230224 g/mol

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0DXG50I4WD

Dates

Modify: 2024-02-18

Explore Compound Types